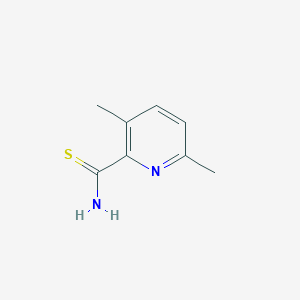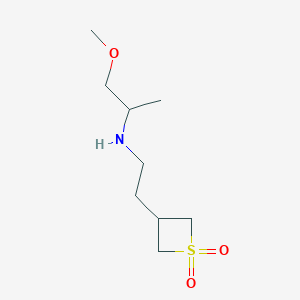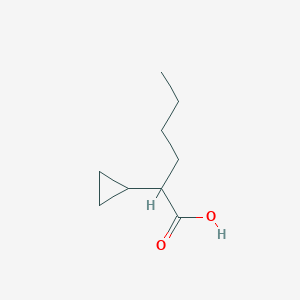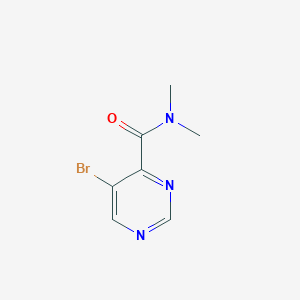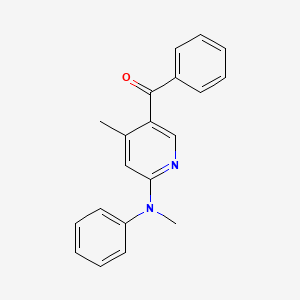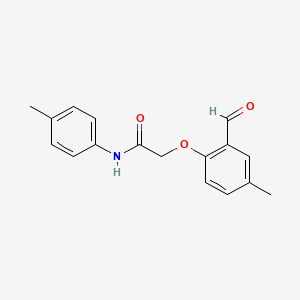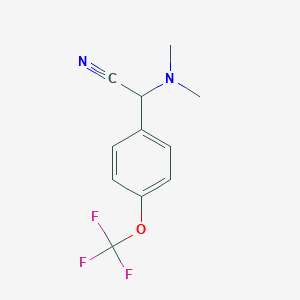
2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile is an organic compound that features a dimethylamino group, a trifluoromethoxy-substituted phenyl ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and dimethylamine.
Formation of Intermediate: The initial step may involve the formation of an intermediate, such as 4-(trifluoromethoxy)benzylidene dimethylamine, through a condensation reaction.
Nitrile Formation: The intermediate can then be converted to the final product by introducing a nitrile group through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile involves interactions with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:
Binding to Active Sites: Interaction with enzyme active sites to inhibit or activate their function.
Signal Transduction: Modulation of signaling pathways that regulate cellular processes.
Gene Expression: Influence on gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(Dimethylamino)-2-(4-chlorophenyl)acetonitrile: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-(dimethylamino)-2-[4-(trifluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C11H11F3N2O/c1-16(2)10(7-15)8-3-5-9(6-4-8)17-11(12,13)14/h3-6,10H,1-2H3 |
InChI Key |
VFQPNRMMCAUYDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C#N)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



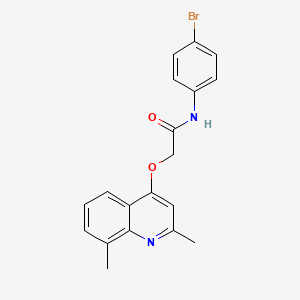
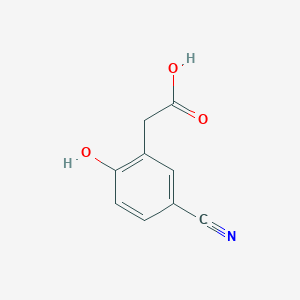
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
![7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)

![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
